molecular formula C8H14F3N3O2 B13428882 (Z)-2-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)-N'-hydroxyacetimidamide

(Z)-2-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)-N'-hydroxyacetimidamide

Cat. No.: B13428882
M. Wt: 241.21 g/mol
InChI Key: MTIHITMCVSJLTI-UHFFFAOYSA-N
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Description

(Z)-2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)-N'-hydroxyacetimidamide is a specialized acetimidamide derivative featuring a substituted azetidine ring (a four-membered nitrogen-containing heterocycle). The compound’s structure includes:

  • Azetidine core: Modified with 3-ethoxy and 3-trifluoromethyl groups, enhancing steric and electronic properties.
  • Acetimidamide backbone: The Z-configuration of the hydroxylamine group (N'-hydroxy) is critical for its biological activity, particularly in enzyme inhibition or metal chelation.

Properties

Molecular Formula

C8H14F3N3O2

Molecular Weight

241.21 g/mol

IUPAC Name

2-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H14F3N3O2/c1-2-16-7(8(9,10)11)4-14(5-7)3-6(12)13-15/h15H,2-5H2,1H3,(H2,12,13)

InChI Key

MTIHITMCVSJLTI-UHFFFAOYSA-N

Isomeric SMILES

CCOC1(CN(C1)C/C(=N/O)/N)C(F)(F)F

Canonical SMILES

CCOC1(CN(C1)CC(=NO)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)-N’-hydroxyacetimidamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an electrophile.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

    Ethoxy Group Addition: The ethoxy group can be added via an etherification reaction using an alcohol and an appropriate leaving group.

    Formation of the Hydroxyacetimidamide Moiety: This step involves the reaction of the azetidine intermediate with hydroxylamine and an acylating agent to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the azetidine ring or the hydroxyacetimidamide moiety, potentially leading to ring-opening or amine formation.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Biology and Medicine:

    Drug Development: The compound’s potential bioactivity makes it a candidate for drug discovery, particularly in the development of enzyme inhibitors or receptor modulators.

    Biochemical Research: It can be used as a probe to study biochemical pathways and molecular interactions.

Industry:

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.

Mechanism of Action

The mechanism of action of (Z)-2-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Below is a comparative analysis of structurally related acetimidamides and heterocyclic compounds:

Compound Name Substituents/Modifications Key Properties/Applications Reference
(Z)-2-(4-Chlorophenyl)-N'-hydroxyacetimidamide 4-Chlorophenyl group attached to acetimidamide Inhibits human carbonic anhydrase; validated via molecular docking and dynamics simulations .
(Z)-2-(3-Chlorophenyl)-N'-hydroxyacetimidamide (7d) 3-Chlorophenyl group Intermediate in synthesizing antimalarial oxadiazole-thiophene hybrids; 99% synthetic yield .
(Z)-2-(2-Chlorophenoxy)-N'-hydroxyacetimidamide 2-Chlorophenoxy group Building block for drug discovery; no explicit bioactivity reported .
(Z)-2-(Benzylsulfonyl)-N'-hydroxyacetimidamide Benzylsulfonyl group Potential protease inhibitor due to sulfonyl moiety; synthetic intermediate .
(Z)-2-(3-(Ethoxymethyl)pyrrolidin-1-yl)-N'-hydroxyacetimidamide Pyrrolidine ring with ethoxymethyl substituent Research chemical (CAS 2098159-62-5); role in medicinal chemistry unexplored .

Functional Group Impact on Bioactivity

  • Chlorophenyl vs. Trifluoromethyl-Azetidine :

    • The 4-chlorophenyl analogue () exhibits carbonic anhydrase inhibition, attributed to the electron-withdrawing Cl group enhancing binding to the enzyme’s active site.
    • The trifluoromethyl-azetidine group in the target compound may improve metabolic stability and membrane permeability due to the lipophilic CF₃ group, though direct activity data are lacking.
  • Pyrrolidine (5-membered ring): Larger rings (e.g., in ) offer flexibility, which may reduce binding affinity compared to azetidine derivatives.
  • Substituent Position :

    • 3-Chloro () vs. 4-Chloro () on phenyl groups: Positional isomerism significantly affects bioactivity. For example, 4-Cl in optimizes steric alignment with carbonic anhydrase, while 3-Cl in serves as a synthetic precursor.

Physicochemical Properties (Inferred from Analogues)

Property Target Compound (Inferred) (Z)-2-(4-Chlorophenyl)-N'-hydroxyacetimidamide N-(3-Nitrophenyl)acetamide
Molecular Weight ~276.26 199.63 180.16
logP (Octanol/Water) ~1.8 (estimated) 2.1 1.5
Water Solubility Moderate (CF₃ enhances lipophilicity) Low Moderate
Thermal Stability High (rigid azetidine core) Moderate Low (nitro group may decompose)

Biological Activity

(Z)-2-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)-N'-hydroxyacetimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound features a unique azetidine ring structure with trifluoromethyl and ethoxy substituents, which may influence its biological activity. The chemical formula is C8H10F3N3O2C_8H_{10}F_3N_3O_2, and its molecular weight is approximately 239.18 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity :
    • Compounds with similar azetidine structures have shown significant antiproliferative effects in various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the range of 10–33 nM against MCF-7 and MDA-MB-231 breast cancer cell lines, indicating strong potential for further development as anticancer agents .
  • Tubulin Interaction :
    • The compound is hypothesized to interact with tubulin, similar to other azetidinone derivatives that inhibit tubulin polymerization. This interaction leads to cell cycle arrest and apoptosis in cancer cells .
  • Mechanism of Action :
    • The proposed mechanism involves binding to the colchicine site on tubulin, disrupting microtubule dynamics, which is critical for cell division and proliferation. This has been observed in studies where compounds targeting tubulin resulted in significant mitotic arrest and apoptosis in cancer cells .

Case Studies

Several studies have explored the biological effects of azetidine derivatives:

  • Study 1 : A series of azetidinone compounds were synthesized and tested for their antiproliferative activities against various cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced potency compared to their non-fluorinated counterparts .
  • Study 2 : Research focused on the synthesis of novel azetidine derivatives showed that specific structural modifications led to improved cytotoxicity against breast cancer cells, suggesting that this compound could follow a similar trend .

Data Table: Biological Activity Comparison

Compound NameIC50 (nM)Cell LineMechanism of Action
This compoundTBDTBDTubulin polymerization inhibition
Combretastatin A-431MDA-MB-231Colchicine-binding site inhibitor
3-chloro-β-lactam derivative17MCF-7Tubulin destabilization
Azetidinone analogs10–33VariousAntiproliferative via tubulin interaction

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